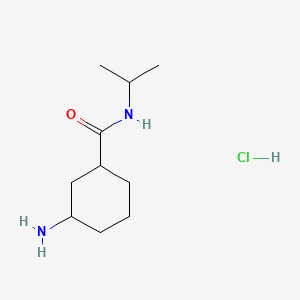
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C10H20N2O·HCl. It is a derivative of cyclohexane, featuring an amino group and a carboxamide group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes reductive amination with isopropylamine to form N-(propan-2-yl)cyclohexanamine.
Amidation: The resulting amine is then reacted with a suitable carboxylic acid derivative, such as cyclohexanecarboxylic acid chloride, to form the carboxamide.
Hydrochloride Formation: Finally, the carboxamide is treated with hydrochloric acid to yield the hydrochloride salt of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide
- 3-amino-3-cyclohexyl-propan-1-ol hydrochloride
Comparison
Compared to similar compounds, 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
2901095-28-9 |
|---|---|
Molecular Formula |
C10H21ClN2O |
Molecular Weight |
220.74 g/mol |
IUPAC Name |
3-amino-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-7(2)12-10(13)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H |
InChI Key |
VXKANBPQOIACNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
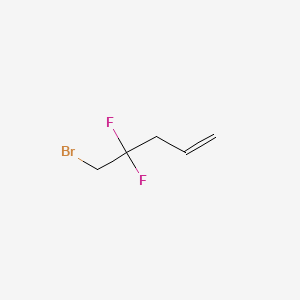
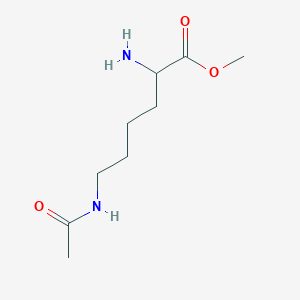

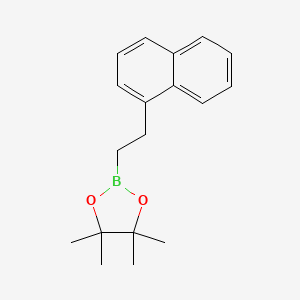

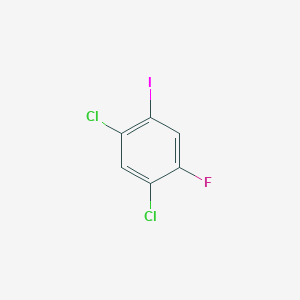
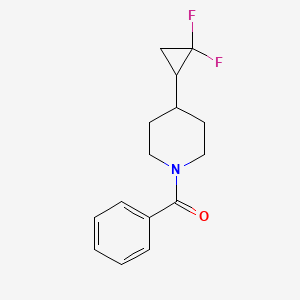
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
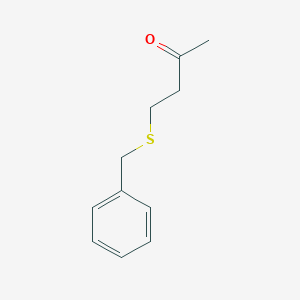
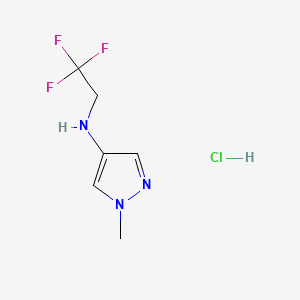
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)
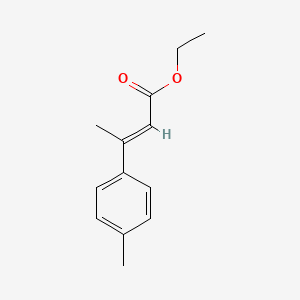
![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
